molecular formula C6H5Cl2N B065194 2,3-Dichloro-4-methylpyridine CAS No. 191419-07-5

2,3-Dichloro-4-methylpyridine

Cat. No.: B065194
CAS No.: 191419-07-5
M. Wt: 162.01 g/mol
InChI Key: LJRXSWAYTGAJHV-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methylpyridine is an organic compound with the chemical formula C6H5Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a methyl group at the 4th position on the pyridine ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Mechanism of Action

Target of Action

2,3-Dichloro-4-methylpyridine is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are the molecules it reacts with during these synthesis processes. The exact targets can vary depending on the specific reaction, but they often include other organic molecules or metal catalysts .

Mode of Action

The compound interacts with its targets through chemical reactions. For example, in the Suzuki–Miyaura cross-coupling reaction, this compound can act as an electrophile, reacting with a metal catalyst to form a new bond . The exact mode of action can vary depending on the specific reaction conditions and the other reactants involved .

Biochemical Pathways

As a synthetic reagent, this compound is primarily involved in synthetic pathways rather than biochemical pathways. It is used to form new carbon-carbon bonds, a key step in the synthesis of many organic compounds . The downstream effects of these reactions can include the formation of new molecules with a wide range of potential applications.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through chemical reactions . The exact molecular and cellular effects can vary widely depending on the specific compounds being synthesized and their subsequent applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-methylpyridine typically involves the chlorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form 2,3-dichloro-4-methylpiperidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Nucleophilic Substitution: Products include this compound derivatives with various functional groups.

    Oxidation: Products include this compound carboxylic acid or aldehyde.

    Reduction: The major product is 2,3-dichloro-4-methylpiperidine.

Scientific Research Applications

2,3-Dichloro-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    2,3-Dichloropyridine: Lacks the methyl group at the 4th position, leading to different reactivity and applications.

    4-Methylpyridine: Lacks the chlorine atoms, resulting in different chemical properties and uses.

    2,3,5-Trichloropyridine: Contains an additional chlorine atom, affecting its chemical behavior and applications.

Uniqueness: 2,3-Dichloro-4-methylpyridine is unique due to the specific arrangement of chlorine atoms and the methyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various industrial applications.

Properties

IUPAC Name

2,3-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRXSWAYTGAJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596585
Record name 2,3-Dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191419-07-5
Record name 2,3-Dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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